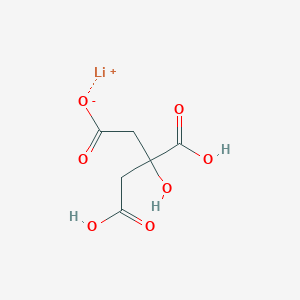

Lithium;3-carboxy-3,5-dihydroxy-5-oxopentanoate

描述

柠檬酸锂是柠檬酸的锂盐,化学式为 Li₃C₆H₅O₇。 它常被用作情绪稳定剂,用于治疗精神疾病,如躁狂状态和双相情感障碍 。 这种化合物具有历史意义,曾在早期配方的饮料中使用,例如 7Up,因其情绪稳定特性 .

准备方法

合成路线和反应条件: 柠檬酸锂可以通过使碳酸锂与柠檬酸反应来合成。 该反应通常包括将碳酸锂溶解在水中,然后将柠檬酸添加到溶液中。 然后加热混合物以促进反应,生成柠檬酸锂和二氧化碳气体作为副产物 .

工业生产方法: 在工业环境中,柠檬酸锂采用类似的方法但规模更大。 该过程涉及精确控制反应条件,包括温度和 pH 值,以确保高纯度和高产率。 然后将产品结晶、过滤和干燥,以获得最终化合物 .

化学反应分析

反应类型: 柠檬酸锂经历各种化学反应,包括:

氧化: 柠檬酸锂可以在特定条件下被氧化,尽管这不是这种化合物的常见反应。

还原: 涉及柠檬酸锂的还原反应很少见。

取代: 柠檬酸锂可以参与取代反应,其中锂离子被其他阳离子取代。

常见试剂和条件:

氧化剂: 强氧化剂可用于氧化柠檬酸锂。

还原剂: 还原剂不常用於柠檬酸锂。

取代试剂: 各种阳离子可用于取代取代反应中的锂离子。

主要产物: 由这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,取代反应可以根据所用阳离子产生不同的柠檬酸盐 .

科学研究应用

柠檬酸锂具有广泛的科学研究应用:

化学: 它用作各种化学反应和涉及锂化合物的研究中的试剂。

生物学: 研究柠檬酸锂对生物系统的影响,特别是它在神经递质调节中的作用。

作用机制

柠檬酸锂作为情绪稳定剂的确切作用机制尚未完全了解。 据信它涉及几个分子靶标和途径:

谷氨酸调节: 柠檬酸锂有助于调节大脑中谷氨酸的水平,谷氨酸是一种兴奋性神经递质。

类似化合物:

碳酸锂: 另一种用作情绪稳定剂的锂盐。 它具有相似的应用,但药代动力学和副作用不同。

独特性: 柠檬酸锂在某些配方中的特定用途及其在饮料行业的歷史意义方面是独一无二的。 它的溶解度和生物利用度也与其他锂盐不同,使其成为某些医疗治疗中首选的选择 .

相似化合物的比较

Lithium Carbonate: Another lithium salt used as a mood stabilizer. It has similar applications but different pharmacokinetics and side effects.

Lithium Orotate: A compound that has been suggested to have better bioavailability and fewer side effects compared to lithium citrate and lithium carbonate.

Uniqueness: Lithium citrate is unique in its specific use in certain formulations and its historical significance in the beverage industry. Its solubility and bioavailability also differ from other lithium salts, making it a preferred choice in certain medical treatments .

生物活性

Lithium;3-carboxy-3,5-dihydroxy-5-oxopentanoate, commonly referred to as lithium citrate, is a compound of significant interest in the field of biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Lithium citrate is categorized under carboxylic acids and derivatives. Its molecular structure features multiple functional groups, including carboxyl, hydroxyl, and ketone functionalities, which contribute to its diverse biological activities. The unique combination of these groups allows for various chemical interactions that are critical in biological systems.

| Compound Name | Structure | Key Features |

|---|---|---|

| Lithium Citrate | Lithium Citrate Structure | Known for mood-stabilizing effects; used in psychiatric treatments. |

| Bismuth Tripotassium Citrate | N/A | Exhibits antimicrobial properties; used in gastrointestinal treatments. |

Lithium citrate exerts its biological effects primarily through modulation of neurotransmitter systems in the brain. It is known to influence serotonin and norepinephrine levels, which are crucial for mood regulation. Additionally, lithium has been shown to inhibit inositol monophosphatase, leading to alterations in phosphoinositide signaling pathways. This mechanism is particularly relevant in the treatment of mood disorders such as bipolar disorder.

Antidepressant and Mood Stabilization

Numerous studies have demonstrated the efficacy of lithium citrate as a mood stabilizer. It has been extensively used in clinical settings for treating bipolar disorder. Research indicates that lithium can significantly reduce the frequency and severity of mood episodes:

- A meta-analysis found that lithium treatment reduces the risk of relapse in bipolar patients by approximately 50% compared to placebo.

- Clinical trials have shown that lithium citrate can lead to significant improvements in depressive symptoms within weeks of treatment initiation .

Neuroprotective Effects

Lithium citrate has also been investigated for its neuroprotective properties:

- Studies suggest that lithium may promote neurogenesis and enhance synaptic plasticity, which are vital for cognitive function and memory .

- Animal models have indicated that lithium can protect against neurodegenerative processes associated with Alzheimer's disease by reducing amyloid plaque formation.

Case Studies

- Bipolar Disorder Management : A longitudinal study involving 300 patients with bipolar disorder demonstrated that those treated with lithium had a significantly lower rate of hospitalization due to manic episodes compared to those receiving alternative treatments .

- Neuroprotection in Alzheimer’s Disease : In a controlled study with transgenic mouse models of Alzheimer's disease, administration of lithium led to a marked reduction in cognitive decline and amyloid-beta accumulation over six months .

Research Findings

Recent research has focused on the synthesis and evaluation of lithium citrate analogs to enhance its therapeutic profile:

- Structure-Activity Relationship Studies : Investigations into various analogs have revealed that modifications to the hydroxyl groups can significantly alter the compound's potency and selectivity towards specific receptors involved in mood regulation .

- Combination Therapies : Studies exploring the combination of lithium with other psychotropic medications have shown synergistic effects, enhancing overall treatment efficacy while minimizing side effects.

属性

IUPAC Name |

trilithium;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.3Li/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSIUCDMWSDDCE-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Li3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Lithium citrate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citric acid, lithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70883185 | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lithium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrahydrate: White deliquescent solid; [Merck Index] | |

| Record name | Lithium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

The precise mechanism of action of Li+ as a mood-stabilizing agent is currently unknown. It is possible that Li+ produces its effects by interacting with the transport of monovalent or divalent cations in neurons. An increasing number of scientists have come to the conclusion that the excitatory neurotransmitter glutamate is the key factor in understanding how lithium works. Lithium has been shown to change the inward and outward currents of glutamate receptors (especially GluR3), without a shift in reversal potential. Lithium has been found to exert a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level, neither too much nor too little. It is postulated that too much glutamate in the space between neurons causes mania, and too little, depression. Another mechanism by which lithium might help to regulate mood include the non-competitive inhibition of an enzyme called inositol monophosphatase. Alternately lithium's action may be enhanced through the deactivation of the GSK-3B enzyme. The regulation of GSK-3B by lithium may affect the circadian clock. GSK-3 is known for phosphorylating and thus inactivating glycogen synthase. GSK-3B has also been implicated in the control of cellular response to damaged DNA. GSK-3 normally phosphorylates beta catenin, which leads to beta catenin degratation. When GSK-3 is inhibited, beta catenin increases and transgenic mice with overexpression of beta catenin express similar behaviour to mice treated with lithium. These results suggest that increase of beta catenin may be a possible pathway for the therapeutic action of lithium. | |

| Record name | Lithium citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14507 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

919-16-4, 10377-38-5 | |

| Record name | Lithium citrate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citric acid, lithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14507 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lithium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lithium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trilithium citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM CITRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3655633623 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。